4-methyl-2-oxo-2H-chromen-7-yl 3-(1,3-dioxoisoindolin-2-yl)propanoate
Overview
Description
4-methyl-2-oxo-2H-chromen-7-yl 3-(1,3-dioxoisoindolin-2-yl)propanoate is a complex organic compound that belongs to the class of coumarins and phthalimides. Coumarins are known for their diverse biological activities, while phthalimides are often used in medicinal chemistry for their pharmacological properties. This compound combines the structural features of both classes, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl 3-(1,3-dioxoisoindolin-2-yl)propanoate typically involves the following steps:
Preparation of 4-methyl-2-oxo-2H-chromen-7-yl: This can be achieved through the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with an appropriate acyl chloride in the presence of a base such as triethylamine in dichloromethane at ambient temperature.
Preparation of 3-(1,3-dioxoisoindolin-2-yl)propanoic acid: This involves the reaction of phthalic anhydride with an appropriate amino acid derivative under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the two prepared intermediates using a coupling reagent such as N,N’-carbonyldiimidazole to form the ester bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the coumarin moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in both the coumarin and phthalimide moieties.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols or amines.
Scientific Research Applications
4-methyl-2-oxo-2H-chromen-7-yl 3-(1,3-dioxoisoindolin-2-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological properties, particularly in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 3-(1,3-dioxoisoindolin-2-yl)propanoate involves its interaction with various molecular targets. The coumarin moiety is known to inhibit enzymes such as carbonic anhydrase and monoamine oxidase, while the phthalimide moiety can interact with proteins and nucleic acids. These interactions can lead to the modulation of various biological pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Similar in structure but contains a benzenesulfonate group instead of the phthalimide moiety.
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Contains a chlorobenzoate group instead of the phthalimide moiety.
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate: Contains a sulfonylamino group instead of the phthalimide moiety.
Uniqueness
The uniqueness of 4-methyl-2-oxo-2H-chromen-7-yl 3-(1,3-dioxoisoindolin-2-yl)propanoate lies in its combination of coumarin and phthalimide moieties, which endows it with a unique set of chemical and biological properties. This makes it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 3-(1,3-dioxoisoindol-2-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO6/c1-12-10-19(24)28-17-11-13(6-7-14(12)17)27-18(23)8-9-22-20(25)15-4-2-3-5-16(15)21(22)26/h2-7,10-11H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXFUCHWWVCFBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CCN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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